![molecular formula C15H21N7O2 B2461221 1-{3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-4-(氧戊环-2-羰基)哌嗪 CAS No. 1058239-42-1](/img/structure/B2461221.png)

1-{3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-4-(氧戊环-2-羰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

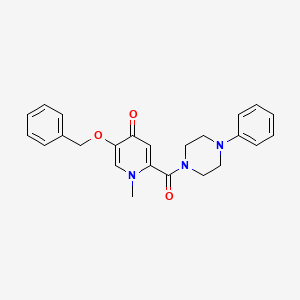

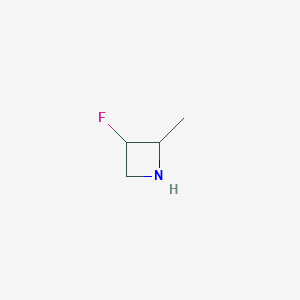

The compound (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a tetrahydrofuran ring . The triazolopyrimidine ring is a heterocyclic compound that has been used in various areas of drug design due to its versatility .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been reported in several studies . A common strategy involves the scaffold replacement/ring cleavage strategy . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis

The triazolopyrimidine ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidine derivatives are diverse and depend on the specific substituents present in the molecule. The triazolopyrimidine ring has been described as a versatile scaffold with applications beyond isosteric replacement strategies .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by the choice of substituents. For example, replacement of the purine ring with the triazolopyrimidine ring can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .科学研究应用

药物化学

该化合物作为1,2,3-三唑稠合吡嗪和哒嗪的一部分,在药物化学中显示出潜力 。 例如,含有这些杂环核的结构已显示出GABA A 变构调节活性 .

荧光探针

1,2,3-三唑稠合吡嗪和哒嗪已被用作荧光探针 。 这使得它们在生物化学和分子生物学等各个研究领域中都有用。

聚合物的结构单元

这些化合物已被掺入聚合物中用于太阳能电池 。 这表明它们可能在可再生能源和材料科学领域中具有应用。

药物发现

1,2,3-三唑在药物发现中已得到广泛应用 。 市场上已有多种具有1,2,3-三唑核心的知名药物 .

有机合成

1,2,3-三唑已用于有机合成 。 这意味着它们可以用于生产各种有机化合物。

超分子化学

1,2,3-三唑在超分子化学中具有应用 。 这涉及对比单个分子更复杂实体的研究,这可能导致新材料和技术的开发。

生物偶联

1,2,3-三唑已用于生物偶联 。 这是一个化学策略,它在两个分子之间形成稳定的共价连接,通常是蛋白质和标记试剂。

化学生物学

1,2,3-三唑在化学生物学中已得到应用 。 这种将生物学和化学的方法和知识相结合的跨学科科学可以从1,2,3-三唑的独特性质中获益。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through a mechanism that involves the compound binding to the EGFR, thereby preventing the receptor from activating its downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it impacts the cell proliferation and survival pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are often well distributed throughout the body .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed . This leads to a reduction in tumor size and potentially to the elimination of the cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

安全和危害

未来方向

The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a focus of research. Future directions could include the design of new triazolopyrimidine derivatives with improved biological activity and selectivity, as well as further exploration of their mechanisms of action .

属性

IUPAC Name |

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZPKXNDZXJNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)

![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2461156.png)

![3-(4-ethoxyphenyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2461158.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

![5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461161.png)